3PO

Übersicht

Beschreibung

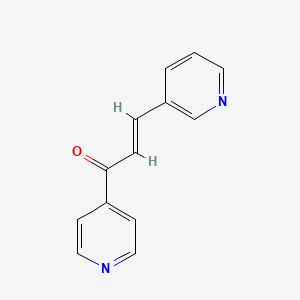

3PO is an organic compound that features a conjugated system with two pyridine rings connected by a propenone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3PO typically involves the condensation of 3-pyridinecarboxaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3PO can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the propenone bridge to a saturated propanone bridge.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3-(3-Pyridinyl)-1-(4-pyridinyl)-propan-1-one.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

3PO has been extensively studied for its effects on different types of cancer cells. Notable findings include:

- Melanoma and Other Cancers : In studies involving melanoma, lung cancer, glioblastoma, and pancreatic cancer, this compound effectively inhibited cell proliferation by reducing glucose uptake and lactate production. This was linked to its action on PFKFB3, leading to decreased glycolytic flux and subsequent apoptosis in cancer cells .

- Bladder Cancer : Research demonstrated that this compound significantly reduced the growth of bladder cancer cell lines when used alone or in combination with other metabolic inhibitors such as 2-deoxyglucose and dichloroacetate. The combination therapy resulted in enhanced growth inhibition and altered metabolic profiles .

- Mechanistic Insights : Studies revealed that this compound treatment led to a dose-dependent reduction in ATP production and lactate secretion, indicating its potential as a therapeutic agent targeting metabolic pathways in cancer cells .

Cardiovascular Applications

The role of this compound extends into cardiovascular research, particularly concerning myocardial infarction (MI):

- Cardiac Remodeling : In experimental models of MI, this compound was found to improve cardiac function by inhibiting PFKFB3 expression. This resulted in reduced fibrosis and improved remodeling after heart injury. The compound effectively decreased collagen deposition and inflammation within the cardiac tissue .

- Mechanisms of Action : The inhibition of PFKFB3 by this compound was associated with decreased activation of signaling pathways involved in fibrosis, such as TGF-β1/SMAD signaling. This suggests that targeting PFKFB3 may represent a novel therapeutic strategy for preventing chronic heart failure following MI .

Inflammation Research

Recent studies have highlighted the anti-inflammatory properties of this compound:

- Neutrophil Function Modulation : Research indicated that this compound modulates neutrophil responses by affecting glycolytic pathways. It was shown to decrease reactive oxygen species (ROS) production and neutrophil extracellular trap (NET) formation under inflammatory conditions .

- Therapeutic Potential : The compound demonstrated efficacy in experimental models of colitis and psoriasis-like dermatitis by ameliorating inflammation and improving survival rates during sepsis trials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Research | Melanoma, Lung Cancer, Bladder Cancer | Reduces cell proliferation; induces apoptosis |

| Cardiovascular | Myocardial Infarction | Improves cardiac function; reduces fibrosis |

| Inflammation | Neutrophil Activation | Decreases ROS production; modulates inflammatory responses |

Wirkmechanismus

The mechanism of action of 3PO involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The conjugated system allows for interactions with various biological molecules, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Pyridinyl)-1-(3-pyridinyl)-2-propen-1-one

- 3-(4-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

- 3-(2-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Uniqueness

3PO is unique due to its specific arrangement of pyridine rings and the propenone bridge, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.